Methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-diamino-4-(trifluoromethyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by reduction and esterification steps . For example, the nitration of 2-nitro-4-(trifluoromethyl)benzoic acid can be followed by reduction to the corresponding amine and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitro precursor can be reduced to form the amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the amino groups.
2-Nitro-4-(trifluoromethyl)benzoic acid: A precursor in the synthesis of methyl 2,3-diamino-4-(trifluoromethyl)benzoate.
Methyl 2,3-diamino-4-methylbenzoate: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of both amino groups and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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